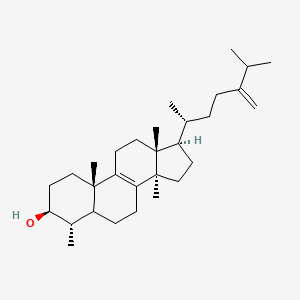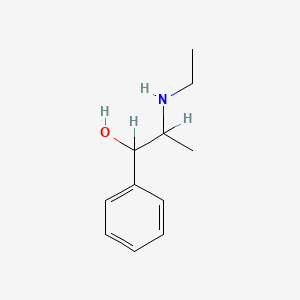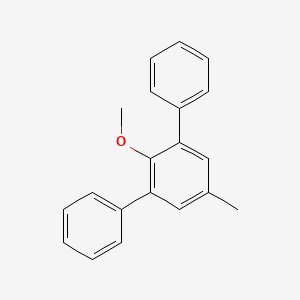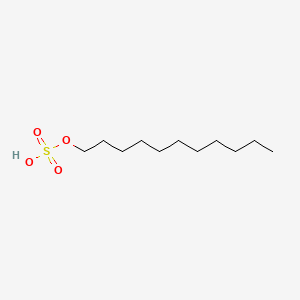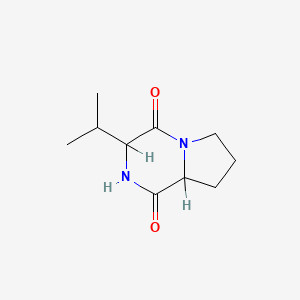
吡咯并(1,2-a)哒嗪-1,4-二酮,六氢-3-(1-甲基乙基)-
描述
Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-, or simply 3-methylethylpyrrolo(1,2-a)pyrazine-1,4-dione, is a heterocyclic compound that can be used for the synthesis of organic compounds and pharmaceuticals. It is a member of the pyrrolo(1,2-a)pyrazine family and has been studied extensively for its potential applications in various scientific fields.
科学研究应用
抗菌和抗生物膜特性
- 抗生物膜作用:从诺卡氏菌属中提取的化合物对形成生物膜的革兰氏阴性菌,特别是对尿路感染 (UTI) 相关的奇异变形杆菌和埃希氏菌表现出显着的抗生物膜效率。该化合物抑制细菌生物膜的形成并降低预先形成的生物膜的活力,表明其具有治疗和预防由这些病原体引起的尿路感染的潜力 (Rajivgandhi 等人,2018)。
在癌症研究中的应用
- 抗癌特性:该化合物对 MCF-7 乳腺癌细胞表现出有希望的抗癌特性。它在这些细胞中诱导细胞死亡和核浓缩,突出了其作为抗癌剂的潜力 (Rajivgandhi 等人,2020)。
化学合成和反应
- 合成和反应:研究已经探索了相关化合物的化学合成和反应,有助于了解它们的化学行为和在包括药物和材料科学在内的各个领域的潜在应用。例如,肼酰卤与该化合物类别反应的研究已经导致形成各种吡唑和嘧啶,这些吡唑和嘧啶可用于药物发现和材料化学 (Abdelhamid 等人,2008)。
抗真菌和细胞毒性研究
- 抗真菌和细胞毒性:一项研究强调了二酮哌嗪型化合物的轻度溶血活性和中等细胞毒性,表明其具有可控安全性作为抗真菌化合物的潜力 (Kannabiran,2016)。
防污应用
- 防污潜力:吡咯并[1,2-a]哒嗪-1,4-二酮表现出显着的防污性能,表明其在船舶涂料中用于防止生物污垢,这对于保持船舶结构的完整性和效率至关重要 (Nalini 等人,2019)。
未来方向
The future directions for this compound could involve further exploration of its antimicrobial and antioxidant properties, particularly its effectiveness against multidrug-resistant bacterial pathogens . Its potential use as a preventive agent against free-radical associated diseases could also be investigated further .
作用机制
Target of Action
Cyclo(Pro-Val) has been found to exhibit moderate antifungal and weak antitumor activities . It inhibits the growth of Bacillus subtilis , a type of bacteria . .
Biochemical Pathways
Cyclo(Pro-Val) is a 2,5-diketopiperazine, a class of compounds that are frequently detected in many microbial cultures
Result of Action
Cyclo(Pro-Val) shows cytotoxic activity in vitro . It also exhibits moderate antifungal and weak antitumor activities . Furthermore, Cyclo(Pro-Val) and cyclo(Pro-Tyr) are toxic to both suspension cells and seedlings of Pinus thunbergii , which may offer some clues to research the mechanism of pine wilt disease caused by pine wood nematode.
Action Environment
The action of Cyclo(Pro-Val) can be influenced by various environmental factors. For instance, the compound has been isolated from different organisms such as the marine sponge T. ignis, the bacterium B. pumilus, and the fungus A. fumigatus . The production and activity of the compound may vary depending on the specific conditions of the environment in which these organisms live
生化分析
Biochemical Properties
Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- plays a crucial role in biochemical reactions, particularly due to its interaction with enzymes and proteins. It has been identified as an antimicrobial agent produced by Bacillus tequilensis MSI45, showing potent inhibitory effects on multidrug-resistant Staphylococcus aureus . The compound interacts with bacterial cell wall synthesis enzymes, disrupting their function and leading to bacterial cell death. Additionally, it exhibits high antioxidant activity, which may enhance its efficacy and safety in drug development .
Cellular Effects
The effects of Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress . This compound also affects gene expression related to oxidative stress response, enhancing the cell’s ability to manage reactive oxygen species .
Molecular Mechanism
At the molecular level, Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- exerts its effects through several mechanisms. It binds to specific enzymes involved in bacterial cell wall synthesis, inhibiting their activity and leading to cell lysis . The compound’s antioxidant activity is attributed to its ability to donate electrons, neutralizing free radicals and preventing cellular damage . Additionally, it may modulate gene expression by interacting with transcription factors involved in the oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- change over time. The compound has shown stability under various conditions, maintaining its antimicrobial and antioxidant activities over extended periods .
Dosage Effects in Animal Models
The effects of Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- vary with different dosages in animal models. At lower doses, it exhibits significant antimicrobial and antioxidant activities without noticeable toxicity . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation, determining its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its precise localization can provide insights into its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUAWXQORJEMBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20971985 | |
| Record name | 1-Hydroxy-3-(propan-2-yl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5654-87-5 | |
| Record name | Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005654875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC153414 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydroxy-3-(propan-2-yl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20971985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyclo(Pro-Val)?
A1: The molecular formula of cyclo(Pro-Val) is C10H16N2O2, and its molecular weight is 196.25 g/mol.
Q2: What spectroscopic data is available for cyclo(Pro-Val) characterization?
A2: Researchers commonly use Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and UV spectroscopy to characterize and confirm the structure of cyclo(Pro-Val) [, , , , , ].
Q3: In what natural sources has cyclo(Pro-Val) been identified?
A3: Cyclo(Pro-Val) has been found in various sources including fermented foods like Comte cheese [] and pigmented rice wine [], plants like Scyphiphora hydrophyllacea [], and microorganisms such as Streptomyces nigra [], Pseudomonas frederiksbergensis [], and Glaciozyma antarctica [].
Q4: How does cyclo(Pro-Val) contribute to bitterness in foods?
A5: While the exact mechanism is not fully understood, cyclo(Pro-Val) likely interacts with bitter taste receptors on the tongue, similar to other bitter compounds like caffeine and theobromine [, ].
Q5: Can cyclo(Pro-Val) be used as a flavoring agent?
A6: While it contributes to the bitter taste profile of some foods, cyclo(Pro-Val) is not commonly used as a direct flavoring agent due to its limited solubility and the complexity of bitterness perception in food matrices [].
Q6: Is cyclo(Pro-Val) used in any pharmaceutical applications?
A6: Currently, there are no widely recognized pharmaceutical applications of cyclo(Pro-Val). While some studies suggest potential bioactivity, more research is needed to explore potential therapeutic applications.
Q7: How is cyclo(Pro-Val) synthesized?
A9: Cyclo(Pro-Val) can be synthesized through various methods, including solid-phase peptide synthesis followed by cyclization [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


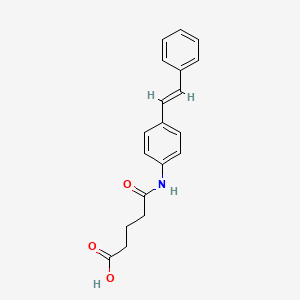


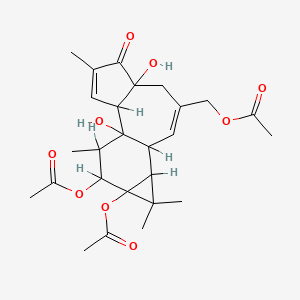
![N-[4-(4-morpholinylazo)phenyl]acetamide](/img/structure/B1219135.png)
